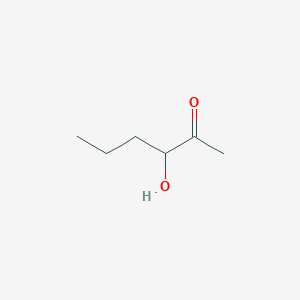

3-Hydroxyhexan-2-one

説明

3-Hydroxyhexan-2-one is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da . It is also known by other names such as 2-Hexanone, 3-hydroxy- .

Synthesis Analysis

The synthesis of 3-Hydroxyhexan-2-one has been described in the literature. For instance, racemic 3-hydroxyhexan-2-one was purchased from Bedoukian Research for a study .Molecular Structure Analysis

The molecular structure of 3-Hydroxyhexan-2-one consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure also includes a hydroxyl group and a ketone group .Chemical Reactions Analysis

3-Hydroxyhexan-2-one has been found to be involved in the pheromone production of certain species of beetles . In one study, it was found that males of certain species produced 3-Hydroxyhexan-2-one along with other compounds .科学的研究の応用

Pheromone Component for Cerambycid Beetles

3-Hydroxyhexan-2-one has emerged as the most conserved pheromone structure within the beetle family Cerambycidae . In a study, it was reported that males of 12 species of South American cerambycid beetles produce this compound . This compound is used in the sex-specific production and attraction of these beetles .

Aggregation-Sex Pheromone

In another study, a blend of 3-hydroxyhexan-2-one and 3-methylthiopropan-1-ol was found to constitute the aggregation-sex pheromone of Chydarteres dimidiatus dimidiatus, a South American cerambycid beetle . This blend did not influence the attraction of conspecifics .

Surveillance Programs for Invasive Species

Pheromone-baited traps, which use 3-Hydroxyhexan-2-one, are finding increasing use in surveillance programs for detecting invasive species . These traps help in the delineation of the geographic ranges of native species .

Integrated Management of Cerambycid Pests

3-Hydroxyhexan-2-one is also used in the integrated management of cerambycid pests in agriculture and forestry . The compound helps in attracting the pests, thereby aiding in their management .

Study of Pheromone Chemistry

The compound is used in the study of pheromone chemistry of various beetle species . It helps in understanding the behavioral responses of these species to candidate pheromone components .

Research on Wood-Boring Beetles

3-Hydroxyhexan-2-one is used in research on wood-boring beetles, which are of particular concern as potential invasive species . The compound helps in understanding the form and function of these beetles’ pheromones, which have remained unchanged for millions of years .

将来の方向性

作用機序

Target of Action

3-Hydroxyhexan-2-one, also known as 3-C6-ketol, has been identified as a pheromone in the beetle family Cerambycidae . It is produced by males of various species of South American cerambycid beetles . The primary targets of this compound are the olfactory receptors of these beetles, which play a crucial role in mate attraction and aggregation .

Mode of Action

The mode of action of 3-Hydroxyhexan-2-one involves its release into the environment by male beetles. The compound then interacts with the olfactory receptors of both male and female beetles, triggering a behavioral response . This interaction results in the attraction of beetles to the source of the pheromone, facilitating mating and aggregation .

Biochemical Pathways

The detection of the pheromone by olfactory receptors likely triggers a cascade of biochemical events leading to changes in behavior, such as movement towards the pheromone source .

Pharmacokinetics

As a volatile compound, it is likely rapidly dispersed in the environment and detected by beetles over a certain distance .

Result of Action

The result of the action of 3-Hydroxyhexan-2-one is the attraction of beetles to the source of the pheromone. This facilitates aggregation and mating, crucial aspects of the beetles’ life cycle . Both sexes are attracted to these aggregation-sex pheromones .

Action Environment

The action of 3-Hydroxyhexan-2-one is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the pheromone . The efficacy of the pheromone can also be influenced by the presence of other competing pheromones or odors in the environment .

特性

IUPAC Name |

3-hydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBCAJZDUQTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573649 | |

| Record name | 3-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexan-2-one | |

CAS RN |

54123-75-0 | |

| Record name | 3-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-hydroxyhexan-2-one interacts with olfactory receptors located on the antennae of Cerambycidae beetles [, , , , , ]. This interaction triggers a neural response that ultimately results in attraction of the beetles to the source of the compound [, , , , , , , ]. This attraction is crucial for mate finding and reproduction, particularly for species that rely heavily on olfaction due to limited visual cues in their environments [, , , , ].

A:

- Spectroscopic Data: While the provided texts don't include specific spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennogram Detection (GC-EAD) are commonly used to characterize and identify 3-hydroxyhexan-2-one from biological samples [, , , , ].

- Polyethylene sachets: These provide controlled release of the pheromone over time and are suitable for field deployment [].

- Lures: These are specifically designed to attract target insects and are often combined with the pheromone for increased efficacy [, , , , ].

- Traps: Different trap designs, such as panel traps and multiple-funnel traps, are used in combination with the pheromone to capture target insects for monitoring purposes [, , , , ].

ANone: The provided research focuses on the ecological role of 3-hydroxyhexan-2-one as a pheromone component and does not discuss its catalytic properties.

ANone: The provided research primarily focuses on experimental approaches to identify and characterize 3-hydroxyhexan-2-one and its role as a pheromone component. Computational studies are not discussed in these papers.

ANone: While the texts don't directly investigate structural modifications of 3-hydroxyhexan-2-one, they highlight:

- Chirality: The (R)-enantiomer of 3-hydroxyhexan-2-one is often the more active or the sole active form for many Cerambycidae species. This suggests a high degree of stereospecificity in the olfactory receptors of these beetles [, , , , ].

- Chain length: Analogs of 3-hydroxyhexan-2-one with different carbon chain lengths, such as 3-hydroxyoctan-2-one and 3-hydroxydecan-2-one, are also found in Cerambycidae pheromones, suggesting that chain length variation plays a role in species-specificity or fine-tuning pheromone signals [, , ].

ANone: The provided research primarily focuses on the ecological role of 3-hydroxyhexan-2-one and does not discuss its SHE regulations.

ANone: The primary methods used are:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, enabling the identification of 3-hydroxyhexan-2-one within complex mixtures from beetle extracts [, , , , ].

- Gas Chromatography-Electroantennogram Detection (GC-EAD): This technique combines gas chromatography with electrophysiological recordings from insect antennae. This allows researchers to confirm that the antennae of a particular species respond to a specific compound eluting from the GC, providing evidence that the compound is biologically active as a pheromone component [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile](/img/structure/B1256456.png)

![methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B1256458.png)

![5-[3-[[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1256464.png)